molecular formula C24H21N4NaO6S2 B13798384 Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate CAS No. 70865-30-4

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

Cat. No.: B13798384
CAS No.: 70865-30-4
M. Wt: 548.6 g/mol
InChI Key: CKTWUZVWKLISAA-UHFFFAOYSA-M
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Description

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate is a complex organic compound with the molecular formula C24H21N4NaO6S2. It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthol derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and consistent product quality. The final product is often purified through crystallization or filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction typically produces aromatic amines .

Scientific Research Applications

Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 6-amino-4-hydroxy-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]naphthalene-2-sulphonate
  • Sodium 6-amino-5-[[2-[(methylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate

Uniqueness

Compared to similar compounds, Sodium 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific color characteristics and stability .

Properties

CAS No.

70865-30-4

Molecular Formula

C24H21N4NaO6S2

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C24H22N4O6S2.Na/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24;/h3-15,29H,2,25H2,1H3,(H,32,33,34);/q;+1/p-1

InChI Key

CKTWUZVWKLISAA-UHFFFAOYSA-M

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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